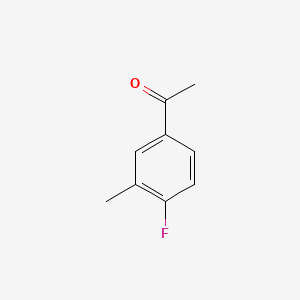

1-(4-Fluoro-3-methylphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151042. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSVMBMJEYTUOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302457 | |

| Record name | 1-(4-Fluoro-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-32-4 | |

| Record name | 369-32-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Fluoro-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluoro-3-methylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Fluoro-3-methylphenyl)ethanone

Introduction

1-(4-Fluoro-3-methylphenyl)ethanone, also known as 4'-Fluoro-3'-methylacetophenone, is a substituted aromatic ketone that serves as a critical building block in synthetic organic chemistry. Its unique substitution pattern—a fluorine atom and a methyl group on the phenyl ring—imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and applications, with a focus on the practical insights required for laboratory and development settings. The strategic placement of the fluoro and methyl groups influences reactivity and provides a handle for further functionalization, making it a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1]

Part 1: Core Chemical and Physical Properties

The fundamental physicochemical properties of a compound dictate its handling, reaction conditions, and purification strategies. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 369-32-4 | [2][3] |

| Molecular Formula | C₉H₉FO | [1][2][3] |

| Molecular Weight | 152.17 g/mol | [1][2][3] |

| Appearance | Colorless to yellowish clear liquid | [1][3] |

| Boiling Point | 215-224 °C at 760 mmHg | [1][2][3] |

| Density | ~1.1 g/cm³ | [2][3] |

| Flash Point | 86.5 °C | [2][3] |

| Solubility | Insoluble in water; Soluble in organic solvents (ethanol, DMF, dichloromethane) | [1][3] |

| Refractive Index | ~1.493 - 1.5128 | [1][3] |

| InChI Key | SMSVMBMJEYTUOZ-UHFFFAOYSA-N | [3] |

Part 2: Synthesis and Mechanistic Insights

The most common and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of 2-fluorotoluene.[2][4][5] This reaction is a cornerstone of electrophilic aromatic substitution and its success hinges on understanding the directing effects of the substituents on the aromatic ring.

Regioselectivity in Friedel-Crafts Acylation

The regiochemical outcome of the acylation is controlled by the interplay of the electronic and steric effects of the methyl (-CH₃) and fluoro (-F) groups. Both are ortho, para-directors.[6] However, the methyl group is an activating director, while the fluorine atom is a deactivating (by induction) yet ortho, para-directing (by resonance) group.

-

Methyl Group (-CH₃): Strongly activates the positions ortho (C2, C6) and para (C4) to it.

-

Fluoro Group (-F): Deactivates the ring but directs incoming electrophiles to its ortho (C3) and para (C5) positions.

In 2-fluorotoluene, the position para to the strongly activating methyl group (C4) is the most electronically favored site for electrophilic attack. While other positions are also activated, the C4 position represents the point of convergent activation and is sterically accessible, leading to the desired product as the major isomer.[6]

Caption: Key components in the Friedel-Crafts synthesis.

Step-by-Step Synthesis Protocol

This protocol describes a standard laboratory procedure for the Friedel-Crafts acylation of 2-fluorotoluene.

Materials:

-

2-Fluorotoluene (1.0 equivalent)

-

Acetyl chloride (1.05 equivalents)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer, ice bath

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Anhydrous conditions are critical as the AlCl₃ catalyst is extremely sensitive to moisture.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 eq.) and anhydrous DCM. Cool the resulting suspension to 0 °C using an ice bath while stirring.

-

Acyl Chloride Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. The formation of the acylium ion electrophile begins during this step.[7]

-

Substrate Addition: Following the complete addition of acetyl chloride, add 2-fluorotoluene (1.0 eq.), also dissolved in anhydrous DCM, dropwise to the reaction mixture over 30 minutes. Maintain the temperature at 0 °C to control the exothermic reaction and prevent side reactions.[6]

-

Reaction: Once the addition is complete, allow the mixture to stir at 0 °C for one hour before warming to room temperature. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding it to a beaker of crushed ice and 1M HCl. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine. The bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude liquid can be purified by vacuum distillation to obtain the final, high-purity this compound.

Caption: Experimental workflow for synthesis.

Part 3: Spectral Analysis

Structural elucidation relies on a combination of spectroscopic techniques. While a public, comprehensive spectral database for this specific molecule is limited, its expected spectral characteristics can be reliably predicted based on its functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups. The aromatic region would display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The acetyl methyl protons (-COCH₃) would appear as a sharp singlet around 2.5 ppm, while the aromatic methyl protons (-CH₃) would appear as a singlet around 2.3 ppm.

-

¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon around 197 ppm. Signals for the nine distinct carbon atoms would be visible, with the carbons attached to the fluorine showing characteristic C-F coupling.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically found in the range of 1680-1700 cm⁻¹.[8] C-H stretches from the methyl groups and the aromatic ring will appear around 2900-3100 cm⁻¹. A C-F stretch will also be present, typically in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 152. A prominent peak would be the acylium ion [M-CH₃]⁺ at m/z = 137, resulting from the characteristic alpha-cleavage of the methyl group from the ketone.

Part 4: Applications in Research and Drug Development

This compound is not just a laboratory curiosity; it is a key intermediate in synthesizing high-value molecules.

-

Pharmaceutical Intermediates: Its structure is a common motif in the development of new therapeutic agents. For instance, it has been utilized in the discovery of potent and selective inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor C (RORc).[9] RORc is a significant target for treating inflammatory diseases like psoriasis and rheumatoid arthritis. The fluoromethylphenyl group in these complex molecules often plays a crucial role in binding affinity, selectivity, and metabolic stability.

-

Agrochemicals and Dyes: As a versatile building block, it can be used in the synthesis of novel pesticides and dyes, where the specific substitution pattern can influence the biological activity or colorimetric properties of the final product.[1]

Part 5: Safety and Handling

Proper handling of this compound is essential for laboratory safety.

-

Hazard Classification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][10]

-

Handling Precautions: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[3][11] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][11] Avoid contact with skin and eyes and prevent the formation of aerosols.[3]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition.[3][11]

-

First Aid: In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes.[1][3] If on skin, wash with plenty of water. If irritation persists for either, seek medical advice.[3]

References

-

This compound - ChemBK. (n.d.). Retrieved January 11, 2026, from [Link]

-

4'-Fluoro-3'-methylacetophenone | CAS#:369-32-4 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2023, December 4). Retrieved January 11, 2026, from [Link]

-

1-(4-Fluoro-3-hydroxyphenyl)ethanone | C8H7FO2 | CID 45119097 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1][2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic - PubMed - NIH. (2015, July 9). Retrieved January 11, 2026, from [Link]

-

Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved January 11, 2026, from [Link]

-

Friedel-Crafts Alkylation and Acylation Reaction - Organic Chemistry Tutor. (n.d.). Retrieved January 11, 2026, from [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). Retrieved January 11, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 4'-Fluoro-3'-methylacetophenone | CAS#:369-32-4 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. youtube.com [youtube.com]

- 9. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-(4-Fluoro-3-hydroxyphenyl)ethanone | C8H7FO2 | CID 45119097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to 1-(4-Fluoro-3-methylphenyl)ethanone: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1-(4-fluoro-3-methylphenyl)ethanone, a key chemical intermediate in the pharmaceutical and fine chemical industries. Intended for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's physicochemical properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, and discusses its applications as a strategic building block in drug discovery.

Core Compound Identification and Properties

This compound, also known by its synonym 4'-Fluoro-3'-methylacetophenone, is an organic compound valued for its specific substitution pattern on the phenyl ring. The presence of a fluorine atom, a methyl group, and an acetyl group provides three distinct points for further chemical modification, making it a versatile precursor in multi-step syntheses.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉FO | [1][2][3] |

| Molecular Weight | 152.17 g/mol | [1][3] |

| CAS Number | 369-32-4 | [2][3] |

| Appearance | Colorless to yellowish clear liquid | [1][4] |

| Boiling Point | Approx. 215-224 °C at 760 mmHg | [1][2] |

| Density | Approx. 1.1 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, DCM. | [1] |

| IUPAC Name | This compound | [4] |

| InChI Key | SMSVMBMJEYTUOZ-UHFFFAOYSA-N | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [4] |

Synthesis Protocol: Friedel-Crafts Acylation of 2-Fluorotoluene

The most reliable and scalable method for preparing this compound is the Friedel-Crafts acylation of 2-fluorotoluene. This electrophilic aromatic substitution reaction utilizes a strong Lewis acid to generate a potent electrophile, an acylium ion, which then attacks the electron-rich aromatic ring.

Mechanistic Rationale

The reaction proceeds via a well-established mechanism.[5]

-

Formation of the Acylium Ion: The Lewis acid (e.g., anhydrous aluminum chloride, AlCl₃) coordinates to the chlorine atom of acetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (CH₃CO⁺). This step is critical as it generates the highly reactive electrophile required for the substitution.

-

Electrophilic Attack: The π-electrons of the 2-fluorotoluene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Regioselectivity: The directing effects of the substituents on the starting material are paramount. The methyl group is an activating, ortho, para-director, while the fluorine atom is a deactivating but also ortho, para-director. The acylation occurs predominantly at the position para to the fluorine and ortho to the methyl group. This is due to a combination of the strong para-directing effect of fluorine and the steric hindrance at the position ortho to the fluorine atom.

-

Rearomatization: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final product.

The key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, which effectively prevents polysubstitution reactions.[3]

Experimental Workflow Diagram

Sources

Spectroscopic Characterization of 1-(4-Fluoro-3-methylphenyl)ethanone: A Predictive Guide

Introduction

In modern drug discovery and organic materials science, the precise structural elucidation of novel chemical entities is paramount. 1-(4-Fluoro-3-methylphenyl)ethanone, a substituted acetophenone, represents a key structural motif in medicinal chemistry. Its utility as a synthetic intermediate necessitates a thorough understanding of its spectroscopic properties for quality control, reaction monitoring, and regulatory compliance. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and extensive database comparisons of analogous structures to predict the characteristic spectral features of this compound. This predictive analysis serves as a robust reference for researchers and quality control analysts working with this molecule.

Molecular Structure and Spectroscopic Overview

The structure of this compound forms the basis for all spectroscopic predictions. The molecule consists of a benzene ring substituted with a fluorine atom, a methyl group, and an acetyl group. The relative positions of these substituents (ortho, meta, para) are critical in determining the electronic environment of each atom and, consequently, its spectroscopic signature.

Molecular Diagram:

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methyl protons.

Experimental Protocol Considerations: A standard ¹H NMR experiment would be conducted on a 400 or 500 MHz spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |

| ~7.7 - 7.8 | Doublet of doublets (dd) | 1H | H-6 | This proton is ortho to the electron-withdrawing acetyl group, leading to a significant downfield shift. It will be coupled to H-5 and show a smaller coupling to the fluorine atom. |

| ~7.6 - 7.7 | Doublet (d) or Doublet of doublets (dd) | 1H | H-2 | This proton is ortho to the methyl group and meta to the acetyl group. Its chemical shift will be influenced by both. Coupling to H-5 and potentially a smaller coupling to fluorine is expected. |

| ~7.1 - 7.2 | Triplet (t) or Doublet of triplets (dt) | 1H | H-5 | This proton is coupled to the adjacent fluorine atom (a large coupling constant) and the two ortho protons (H-2 and H-6), resulting in a complex multiplet, likely appearing as a triplet or doublet of triplets. |

| ~2.5 - 2.6 | Singlet (s) | 3H | Acetyl CH₃ | The protons of the acetyl methyl group are deshielded by the adjacent carbonyl group, resulting in a downfield shift compared to an alkyl methyl group. This signal is expected to be a sharp singlet. |

| ~2.3 - 2.4 | Singlet (s) | 3H | Aromatic CH₃ | The protons of the methyl group attached to the aromatic ring will appear as a singlet in the typical alkyl region. |

Key Causality in Experimental Choices: The choice of CDCl₃ as a solvent is due to its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak.[1] TMS is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.

Proton Numbering Scheme:

Caption: Aromatic proton numbering for NMR assignment.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom appears as a single line.

Experimental Protocol Considerations: The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. A standard proton-decoupled ¹³C NMR experiment would be performed, typically requiring a longer acquisition time than ¹H NMR.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale and Key Insights |

| ~197 | C=O | The carbonyl carbon of the acetyl group is highly deshielded and appears significantly downfield. This is a characteristic peak for ketones.[2][3] |

| ~160 (d, ¹JCF) | C-F | The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield due to the electronegativity of fluorine. |

| ~138 | C-COCH₃ | The aromatic carbon attached to the acetyl group will be downfield due to the electron-withdrawing nature of the substituent. |

| ~135 (d, ²JCF) | C-CH₃ | The carbon bearing the methyl group will show a smaller two-bond coupling to fluorine (²JCF). |

| ~130 (d) | C-6 | This aromatic CH carbon is influenced by the ortho acetyl group and will likely show coupling to fluorine. |

| ~128 (d) | C-2 | This aromatic CH carbon is adjacent to the methyl group and will also exhibit coupling to the fluorine atom. |

| ~115 (d, ²JCF) | C-5 | This aromatic CH carbon is ortho to the fluorine atom and will show a significant two-bond coupling constant. |

| ~26 | Acetyl CH₃ | The methyl carbon of the acetyl group appears in the typical upfield region for sp³ hybridized carbons. |

| ~16 | Aromatic CH₃ | The methyl carbon attached to the aromatic ring will be found at a characteristic upfield chemical shift. |

Trustworthiness of Predictions: The prediction of ¹³C chemical shifts is based on established substituent effects on aromatic rings.[4][5][6] The presence of the fluorine atom introduces C-F coupling, which is a powerful diagnostic tool for confirming assignments.[7]

Infrared (IR) Spectroscopy: Molecular Vibrations

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol Considerations: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a small drop can be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3100-3000 | Medium-Weak | Aromatic C-H | Stretch |

| ~2950-2850 | Medium-Weak | Methyl C-H | Stretch |

| ~1685 | Strong | C=O | Stretch |

| ~1600, ~1480 | Medium | Aromatic C=C | Stretch |

| ~1250 | Strong | C-F | Stretch |

| ~850-800 | Strong | C-H out-of-plane | Bend |

Authoritative Grounding: The predicted strong absorption around 1685 cm⁻¹ is highly characteristic of the carbonyl (C=O) stretching vibration in an aryl ketone.[8] The exact position is influenced by conjugation with the aromatic ring. The strong band around 1250 cm⁻¹ is indicative of the C-F stretching vibration. The bands in the 1600-1480 cm⁻¹ region are characteristic of C=C stretching within the aromatic ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Experimental Protocol Considerations: Electron Ionization (EI) is a common method for analyzing small organic molecules. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

Predicted Mass Spectrum Data:

| m/z | Proposed Fragment | Rationale and Key Insights |

| 152 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of this compound. |

| 137 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group, forming a stable acylium ion. This is a very common fragmentation pathway for methyl ketones and is often the base peak.[9][10][11] |

| 109 | [M - COCH₃]⁺ | Loss of the entire acetyl group as a radical, resulting in the 4-fluoro-3-methylphenyl cation. |

| 43 | [CH₃CO]⁺ | The acylium ion itself, resulting from cleavage of the bond between the carbonyl carbon and the aromatic ring. |

Self-Validating System: The presence of the molecular ion at m/z 152 provides a direct confirmation of the compound's molecular formula (C₉H₉FO). The fragmentation pattern, particularly the prominent peak at m/z 137 (M-15), is highly diagnostic for a methyl ketone structure.[9][12]

Fragmentation Pathway:

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By applying fundamental principles of NMR, IR, and MS, we have established a detailed set of expected spectral parameters. These predictions offer a valuable benchmark for the authentication of synthesized samples, the interpretation of experimental data, and the development of analytical methods for this important chemical intermediate. The convergence of the predicted data from these orthogonal analytical techniques provides a high degree of confidence in the structural assignment and serves as a testament to the predictive power of modern spectroscopic methods.

References

-

ChemBK. This compound. [Link]

-

ATK Chemical Company Limited. Ethanone, 1-(4-fluoro-3-methylphenyl)-. [Link]

-

Chemsrc. 4'-Fluoro-3'-methylacetophenone. [Link]

-

eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

ResearchGate. Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. [Link]

-

University of California, Davis. Interpretation of mass spectra. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

3. 1H NMR Spectroscopy. [Link]

-

Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

-

NIST WebBook. Ethanone, 1-(4-methylphenyl)-. [Link]

-

Iowa State University. NMR Coupling Constants. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubChem. 1-(4-Fluoro-3-hydroxyphenyl)ethanone. [Link]

-

Nature. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. [Link]

-

MDPI. Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

PMC. Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives. [Link]

-

ResearchGate. Synthesis, characterization, crystal structure and Hirshfeld surface analysis of 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one. [Link]

-

NIST WebBook. Ethanone, 1-(3-methylphenyl)-. [Link]

-

NIST WebBook. Ethanone, 1-(4-methylphenyl)-. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

- 12. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to the Solubility of 1-(4-Fluoro-3-methylphenyl)ethanone in Organic Solvents

Introduction: Understanding the Significance of Solubility for 1-(4-Fluoro-3-methylphenyl)ethanone

This compound, a substituted acetophenone derivative, is a key building block in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a fluorinated and methylated phenyl ring attached to an ethanone moiety, imparts unique properties that are leveraged in the development of novel compounds. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a multitude of applications, from reaction kinetics and purification processes to formulation and drug delivery.

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility profile. While quantitative solubility data for this specific compound is not widely available in public literature, this guide furnishes the foundational knowledge and detailed experimental protocols necessary to generate such data in a laboratory setting.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb that underscores the importance of intermolecular forces. The dissolution of a solute is a thermodynamic process driven by the change in Gibbs free energy. For a substance to dissolve, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to overcome solute-solute and solvent-solvent interactions.

Molecular Structure and its Influence on Solubility:

This compound (C₉H₉FO) is a molecule with distinct regions of varying polarity:

-

Aromatic Ring: The phenyl group is inherently nonpolar and will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

Ketone Group (C=O): The carbonyl group is polar, with the oxygen atom being a hydrogen bond acceptor. This group will contribute to the solubility in polar aprotic and protic solvents.

-

Fluoro Group (F): The fluorine atom is highly electronegative, creating a dipole moment. However, its small size and single lone pair of electrons make it a weak hydrogen bond acceptor.

-

Methyl Group (CH₃): This is a nonpolar, electron-donating group that contributes to the overall lipophilicity of the molecule.

Based on its structure, this compound is expected to be insoluble in water but soluble in a range of organic solvents.[1][2][3] Qualitative assessments have indicated its solubility in solvents like ethanol, dimethylformamide, and dichloromethane.[1] A more nuanced understanding of its solubility in a broader spectrum of organic solvents can be predicted by considering the solvent's polarity, hydrogen bonding capability, and dielectric constant.

Solvent Classification and Expected Solubility:

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. The ketone group of this compound can accept hydrogen bonds from these solvents, leading to favorable interactions and likely good solubility.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide): These solvents have dipole moments but do not have acidic protons to donate for hydrogen bonding. The polar ketone group of the solute will interact favorably with the dipoles of these solvents, suggesting good solubility.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant dipole moments and cannot engage in hydrogen bonding. The nonpolar aromatic ring and methyl group of the solute will interact favorably with these solvents through London dispersion forces. However, the polar ketone group may limit the extent of solubility compared to more polar solvents.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[4][5] This method involves saturating a solvent with a solute and then quantifying the concentration of the dissolved solute.

Detailed Experimental Protocol:

1. Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but the exact time should be determined by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze both the standard solutions and the filtered sample solutions using a validated analytical method (e.g., HPLC or GC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the sample solutions from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

3. Safety and Handling Precautions:

This compound is a chemical that requires careful handling. According to its Safety Data Sheet (SDS), it can cause skin and serious eye irritation.[2][6] It is also harmful if swallowed and may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2][6]

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[2][6]

-

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][6]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[1] If inhaled, move to fresh air. If ingested, seek medical attention.

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Data Presentation and Interpretation

While specific quantitative data is pending experimental determination, the results should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent Class | Solvent | Polarity Index | Dielectric Constant (20°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 5.1 | 32.7 | Data to be determined | Data to be determined |

| Ethanol | 4.3 | 24.5 | Data to be determined | Data to be determined | |

| Isopropanol | 3.9 | 19.9 | Data to be determined | Data to be determined | |

| Polar Aprotic | Acetone | 5.1 | 20.7 | Data to be determined | Data to be determined |

| Acetonitrile | 5.8 | 37.5 | Data to be determined | Data to be determined | |

| Ethyl Acetate | 4.4 | 6.0 | Data to be determined | Data to be determined | |

| Dimethylformamide | 6.4 | 36.7 | Data to be determined | Data to be determined | |

| Dichloromethane | 3.1 | 9.1 | Data to be determined | Data to be determined | |

| Nonpolar | Toluene | 2.4 | 2.4 | Data to be determined | Data to be determined |

| Hexane | 0.1 | 1.9 | Data to be determined | Data to be determined |

Interpretation of Expected Results:

It is anticipated that the solubility of this compound will be highest in polar aprotic solvents like DMF and acetone, where the polar ketone group can be effectively solvated. Good solubility is also expected in polar protic solvents like ethanol and methanol due to hydrogen bonding with the carbonyl oxygen. The solubility in nonpolar solvents like hexane is likely to be lower, as the polar ketone group will be less favorably solvated, although the nonpolar aromatic ring will contribute to some degree of dissolution.

Logical Relationship Diagram:

Caption: Relationship between solute/solvent properties, intermolecular forces, and expected solubility.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that influences its application in chemical synthesis and pharmaceutical development. This guide has provided a theoretical framework for understanding the factors that govern its solubility, based on its molecular structure. A detailed, step-by-step protocol for the reliable determination of its equilibrium solubility using the shake-flask method has been presented, along with essential safety precautions.

While quantitative data is not yet available, this guide empowers researchers to generate this critical information in a systematic and reproducible manner. The presented tables and diagrams offer a clear structure for the reporting and interpretation of future experimental findings. A thorough understanding and a quantitative dataset of the solubility of this compound will undoubtedly facilitate its effective utilization in advancing scientific research and development.

References

-

(Accessed Jan. 11, 2026).

-

Dissolution Technologies. (Accessed Jan. 11, 2026).

-

ECHEMI. (Accessed Jan. 11, 2026).

-

(Accessed Jan. 11, 2026).

-

Enamine. (Accessed Jan. 11, 2026).

-

(Accessed Jan. 11, 2026).

-

Scribd. (Accessed Jan. 11, 2026).

-

ChemBK. (Accessed Jan. 11, 2026).

-

Bienta. (Accessed Jan. 11, 2026).

-

Sigma-Aldrich. (Accessed Jan. 11, 2026).

-

University of Calgary. (Accessed Jan. 11, 2026).

-

Journal of Pharmaceutical Sciences. (Accessed Jan. 11, 2026).

-

Fisher Scientific. (Accessed Jan. 11, 2026).

-

ChemicalBook. (Accessed Jan. 11, 2026).

-

National Center for Biotechnology Information. (Accessed Jan. 11, 2026).

-

CymitQuimica. (Accessed Jan. 11, 2026).

-

Chem-Impex. (Accessed Jan. 11, 2026).

-

ChemicalBook. (Accessed Jan. 11, 2026).

-

ChemicalBook. (Accessed Jan. 11, 2026).

-

Sigma-Aldrich. (Accessed Jan. 11, 2026).

-

PubChem. (Accessed Jan. 11, 2026).

-

Sigma-Aldrich. (Accessed Jan. 11, 2026).

-

University of Minnesota. (Accessed Jan. 11, 2026).

-

Tokyo Chemical Industry (India) Pvt. Ltd. (Accessed Jan. 11, 2026).

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(4-Fluoro-3-methylphenyl)ethanone

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 1-(4-Fluoro-3-methylphenyl)ethanone, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document delineates a robust and well-established synthetic protocol via Friedel-Crafts acylation, offering a rationale for methodological choices and procedural steps. Furthermore, it details a comprehensive analytical workflow for the structural elucidation and purity assessment of the target compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and process development professionals engaged in organic synthesis and drug discovery.

Introduction and Significance

This compound (CAS No: 369-32-4) is an organic compound with the chemical formula C₉H₉FO.[1] It presents as a colorless to yellowish liquid and is soluble in common organic solvents such as ethanol and dichloromethane, while being insoluble in water.[1] The molecular structure, featuring a fluorinated and methylated phenyl ring attached to an ethanone moiety, makes it a valuable and versatile building block in organic synthesis.

The strategic placement of the fluoro and methyl groups on the aromatic ring influences the electronic and steric properties of the molecule, rendering it a crucial precursor for the synthesis of more complex molecules. It is frequently utilized as an intermediate in the development of pharmaceuticals, pesticides, and dyes.[1] For instance, the core structure is found in various biologically active compounds, where the fluorine atom can enhance metabolic stability and binding affinity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉FO | [1] |

| Molar Mass | 152.17 g/mol | [1] |

| Appearance | Clear, colorless to reddish-yellow liquid | |

| Boiling Point | 215 °C (lit.) | [1] |

| Density | 1.075 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents; insoluble in water | [1] |

Synthesis via Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 2-fluorotoluene. This classic electrophilic aromatic substitution reaction provides a high-yielding and regioselective pathway to the desired product.[2][3]

Mechanistic Rationale and Regioselectivity

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[3]

The reaction proceeds through the following key steps:

-

Formation of the Electrophile: The Lewis acid catalyst activates the acylating agent (acetyl chloride) by coordinating to the chlorine atom. This facilitates the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion (CH₃CO⁺), which serves as the potent electrophile.[3][4]

-

Electrophilic Attack: The π-electron system of the 2-fluorotoluene ring acts as a nucleophile, attacking the electrophilic acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Regeneration of Aromaticity: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product.

The regioselectivity of the acylation on 2-fluorotoluene is governed by the directing effects of the existing substituents: the methyl group (-CH₃) and the fluorine atom (-F).

-

Methyl Group (-CH₃): An activating, ortho, para-director.

-

Fluoro Group (-F): A deactivating, ortho, para-director.

The combined electronic effects favor substitution at positions ortho and para to these groups. However, steric hindrance plays a critical role. The incoming acyl group is sterically bulky, making substitution at the positions adjacent to the existing groups (ortho positions) less favorable. Acylation occurs predominantly at the C4 position, which is para to the strongly activating methyl group and less sterically hindered, leading to the formation of this compound as the major product.[5][6][7]

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-Fluorotoluene (1.0 equivalent)

-

Acetyl chloride (1.05 equivalents)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a nitrogen inlet).

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane. Cool the resulting suspension to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve 2-fluorotoluene (1.0 eq.) and acetyl chloride (1.05 eq.) in anhydrous dichloromethane. Transfer this solution to the dropping funnel.

-

Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes, ensuring the internal temperature is maintained between 0-5 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-3 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by pouring the mixture over crushed ice containing concentrated HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine all organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.

Caption: Experimental workflow for synthesis and purification.

Characterization and Structural Elucidation

A combination of spectroscopic techniques is essential to confirm the identity, structure, and purity of the synthesized this compound.

Spectroscopic Data

Table 2: Summary of Expected Spectroscopic Data

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.8-7.9 ppm (m, 1H, Ar-H), ~7.5-7.6 ppm (m, 1H, Ar-H), ~7.1-7.2 ppm (t, 1H, Ar-H), ~2.55 ppm (s, 3H, -COCH₃), ~2.32 ppm (s, 3H, Ar-CH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~196.5 ppm (C=O), ~162.5 ppm (d, J_CF, Ar C-F), Aromatic region (multiple signals), ~26.5 ppm (-COCH₃), ~14.5 ppm (Ar-CH₃) |

| IR | Wavenumber (cm⁻¹) | ~3050 (Ar C-H stretch), ~2925 (Aliphatic C-H stretch), ~1685 (Strong, C=O stretch), ~1610 (Ar C=C stretch), ~1230 (C-F stretch) |

| MS (EI) | m/z | 152 (M⁺, Molecular Ion), 137 ([M-CH₃]⁺), 109 ([M-COCH₃]⁺) |

Note: NMR shifts are approximate and can vary based on the solvent used. J_CF refers to the coupling constant between carbon and fluorine.

Interpretation of Spectra

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence for the structure. The three distinct signals in the aromatic region confirm the trisubstituted phenyl ring. The two singlets in the aliphatic region with integrations of 3H each correspond to the acetyl methyl group and the ring-bound methyl group, respectively.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows the characteristic downfield signal for the ketone carbonyl carbon around 196.5 ppm. The signal for the carbon directly attached to the fluorine atom will appear as a doublet due to C-F coupling, a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band around 1685 cm⁻¹, which is characteristic of an aryl ketone's carbonyl (C=O) stretch.[8] Additional bands confirm the presence of aromatic and aliphatic C-H bonds, as well as the C-F bond.[9]

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 152, corresponding to the molecular weight of the compound. Key fragmentation peaks, such as the loss of a methyl radical (m/z = 137) and the loss of an acetyl radical (m/z = 109), further support the proposed structure.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[1] Appropriate safety precautions must be taken during handling.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash with soap and water.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound via Friedel-Crafts acylation of 2-fluorotoluene. The rationale behind the reaction mechanism and regioselectivity has been explained, and a comprehensive, step-by-step protocol for its synthesis and purification has been provided. Furthermore, a full suite of analytical techniques for the unambiguous characterization of the final product has been described. The information presented herein serves as a valuable technical resource for scientists and researchers working in the fields of synthetic chemistry and drug development.

References

-

This compound - ChemBK. (2024). Retrieved from ChemBK website. [Link]

-

Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from Master Organic Chemistry website. [Link]

-

friedel-crafts reactions of benzene and methylbenzene - Chemguide. (n.d.). Retrieved from Chemguide. [Link]

-

Friedel-Crafts Alkylation and Acylation Reaction - Organic Chemistry Tutor. (n.d.). Retrieved from Organic Chemistry Tutor website. [Link]

-

Friedel-Crafts Reactions - Chemistry LibreTexts. (2023, January 22). Retrieved from Chemistry LibreTexts. [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). Retrieved from YouTube. [Link]

-

Introduction to IR Spectroscopy. Ketones - YouTube. (2012, October 10). Retrieved from YouTube. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

A Senior Application Scientist's Guide to the X-ray Crystallography of 1-(4-Fluoro-3-methylphenyl)ethanone Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the theory, experimental design, and execution of single-crystal X-ray crystallography, using derivatives of 1-(4-Fluoro-3-methylphenyl)ethanone as a focal point. These fluorinated acetophenones are significant scaffolds in medicinal chemistry, and understanding their precise three-dimensional structure is paramount for rational drug design. This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, offering field-proven insights from synthesis and crystallization to data analysis and structure validation. It is designed to serve as a practical and authoritative resource, empowering researchers to generate high-quality, publication-ready crystallographic data.

The Strategic Importance of Fluorinated Scaffolds and Crystallography

Why Fluorine? The Element's Privileged Role in Medicinal Chemistry

The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery.[1] Its unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow medicinal chemists to fine-tune a range of critical molecular attributes. Judicious placement of fluorine can modulate lipophilicity, pKa, and metabolic stability, often leading to enhanced membrane permeability, improved pharmacokinetic profiles, and stronger binding affinity to protein targets.[2][3][4] The this compound scaffold, therefore, is not just a random chemical entity; it is a building block designed with therapeutic potential in mind, making the precise understanding of its 3D structure a critical endeavor.[5]

X-ray Crystallography: The Gold Standard for Structural Elucidation

While spectroscopic methods like NMR provide invaluable data on molecular connectivity, single-crystal X-ray diffraction (SCXRD) offers an unambiguous, high-resolution map of a molecule's atomic arrangement in the solid state.[6][7][8] This technique is indispensable in drug development for:

-

Absolute Stereochemistry Determination: Providing definitive proof of a molecule's 3D arrangement.

-

Conformational Analysis: Revealing the preferred shapes (conformers) a molecule adopts.

-

Understanding Intermolecular Interactions: Mapping the non-covalent forces (e.g., hydrogen bonds, halogen bonds) that govern crystal packing and can mimic drug-receptor interactions.[9]

-

Structure-Based Drug Design: Supplying the precise atomic coordinates needed for computational modeling and the rational design of more potent and selective analogs.[10]

This guide will navigate the complete workflow, from the synthesis of the target molecule to the final, validated crystal structure.

Synthesis of the Core Scaffold: this compound

The journey to a crystal structure begins with the synthesis of a pure compound. The most direct and reliable method for preparing aryl ketones like our target is the Friedel-Crafts acylation .[11][12] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.[13][14]

Causality of Reagent Choice

-

Starting Material: 2-Fluorotoluene is the logical precursor, containing the required fluoro and methyl substituents in the correct relative positions.

-

Acylating Agent: Acetyl chloride (CH₃COCl) is a highly reactive and commercially available source for the acetyl group.

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) is the quintessential Lewis acid for this reaction, activating the acetyl chloride to generate the highly electrophilic acylium ion.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound via Friedel-Crafts acylation.

Materials:

-

2-Fluorotoluene

-

Acetyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

-

Catalyst Suspension: Under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

-

Substrate Addition: Add 2-fluorotoluene (1.0 equivalent) to the AlCl₃ suspension and stir for 15 minutes.

-

Acylation: Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic layer.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure this compound.[15]

The Art and Science of Crystallization

Obtaining a high-quality single crystal is often the most challenging step in the entire process.[6] Crystallization is a purification technique based on the principle that most compounds are more soluble in hot solvents than in cold ones.[16] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline form.

The Causality of Solvent Selection

The choice of solvent is critical. An ideal solvent will dissolve the compound moderately at high temperatures but poorly at low temperatures. A systematic approach involves screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).

Protocol: Slow Evaporation

This is the simplest and most common method for small molecules.[17][18]

-

Dissolution: Dissolve the purified compound in a minimal amount of a suitable volatile solvent (e.g., dichloromethane or acetone) in a clean, small vial.

-

Filtration: Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[18]

-

Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes. This slows the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days. High-quality crystals often form as the solution becomes supersaturated.

Protocol: Vapor Diffusion

This technique is excellent for small quantities of material and provides finer control over the rate of crystallization.[17][19]

-

Setup: Prepare a saturated solution of your compound in a good solvent (Solvent 1) in a small, open vial.

-

Outer Chamber: Place this small vial inside a larger, sealable jar that contains a layer of a "poor" solvent (Solvent 2), in which your compound is insoluble but which is miscible with Solvent 1.

-

Diffusion: Seal the jar. The vapor of the more volatile poor solvent (Solvent 2) will slowly diffuse into the solution of your compound. This gradually reduces the solution's overall solubility, inducing slow crystallization.

From Crystal to Data: The X-ray Diffraction Workflow

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of data collection can begin.[8][20]

Experimental Workflow Diagram

The overall process from selecting a crystal to obtaining a processed dataset is summarized below.

Caption: Workflow from crystal preparation to processed diffraction data.

Step-by-Step Methodology

-

Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a thin glass fiber or a cryo-loop.[8][21]

-

Cryo-Cooling: The mounted crystal is flash-cooled in a stream of liquid nitrogen (typically at 100 K). This is a critical step that minimizes radiation damage to the crystal from the high-intensity X-ray beam.

-

Data Collection: The crystal is placed on a goniometer in the diffractometer.[21] X-rays are generated, collimated, and directed at the crystal.[21] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8][21] The International Union of Crystallography (IUCr) recommends collecting data to a minimum resolution of sin(θ)/λ = 0.6 Å⁻¹ for publication.[22]

-

Data Processing: Specialized software is used to:

-

Integrate: Measure the intensity of each diffraction spot.

-

Scale and Merge: Apply corrections for experimental variations and average symmetry-related reflections. The output is a reflection file (e.g., an HKL file) containing the Miller indices (h,k,l) and intensity for each unique reflection.

-

Structure Solution, Refinement, and Validation

This phase transforms the raw diffraction intensities into a chemically meaningful atomic model.

The Iterative Refinement Cycle

Structure solution provides an initial, approximate model of the atomic positions. This model is then refined against the experimental data using a least-squares process to improve the fit between the observed and calculated diffraction patterns.[23][24] This is an iterative process.

Caption: The iterative cycle of crystallographic structure refinement.

Key Refinement Parameters and Their Meaning

The quality of the final crystal structure is assessed by several statistical parameters. The goal is not just to produce a structure that fits the data, but a chemically reasonable structure that fits the data.[24]

| Parameter | Description | Typical Target Value (for publication) |

| R_int | Internal R-factor: A measure of the agreement between symmetry-equivalent reflections. A low value indicates good data quality. | < 0.10 |

| R1 | R-factor: The conventional residual index measuring the agreement between observed ( | Fo |

| wR2 | Weighted R-factor: A residual index based on F² values, which is statistically more robust than R1. | < 0.15 |

| GooF | Goodness of Fit (S): Should be close to 1.0 for a good model and correct weighting scheme. | ~1.0 |

| Δρ (max/min) | Residual Electron Density: The maximum and minimum peaks in the final difference Fourier map. Large peaks may indicate missing atoms or disorder. | < ±0.5 e⁻/ų |

The Mandate for Structure Validation

A refined structure is not complete until it has been rigorously validated. This is a self-validating system to ensure trustworthiness and avoid the publication of erroneous structures.[25][26] The primary tool for this is the IUCr's checkCIF service, which incorporates the PLATON software.[27][28][29][30]

The checkCIF report generates a series of ALERTS (A, B, C, G) that highlight potential issues with the data, refinement, or structural model.[25][27] These can range from inconsistencies in the reported formula to unusual bond lengths or potential missed symmetry.[31][32] Addressing or providing scientifically sound explanations for all Level A and B alerts is a prerequisite for publication in any reputable journal.[29]

Conclusion: From Data to Discovery

The crystallographic analysis of this compound derivatives provides an unambiguous blueprint of their solid-state structure. This guide has outlined the complete, integrated workflow required to generate such a structure, emphasizing the rationale behind each step. The resulting atomic coordinates, conformational details, and intermolecular interaction patterns are not merely academic data points; they are actionable intelligence. For drug development professionals, this information is critical for understanding structure-activity relationships (SAR), guiding the design of next-generation compounds with improved efficacy and safety profiles, and ultimately, accelerating the path from a promising molecule to a life-changing therapeutic.

References

-

Priya, A., Kumar N, M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences, 7(2), 207. [Link]

-

ChemBK. (2024). This compound. Retrieved from ChemBK.com. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. [Link]

-

Spek, A. L. (2009). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 42(3), 344-349. [Link]

-

Spek, A. L. (2009). Single-crystal structure validation with the program PLATON. ResearchGate. [Link]

-

Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 284(19), 3166-3185. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Al-Sanea, M. M., & Abdel-Wahab, B. F. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(14), 5403. [Link]

-

Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

-

University of Barcelona. (n.d.). Crystallization of small molecules. Retrieved from ub.edu. [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from chemistrysteps.com. [Link]

-

JETIR. (2021). A Study on Single-Crystal Structure Validation with The Program Platon. JETIR, 8(7). [Link]

-

Spek, A. L. (2003). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 59(1), 1-13. [Link]

-

All 'Bout Chemistry. (2020, October 19). Preparation of aromatic Ketones by Friedel-Crafts Acylation [Video]. YouTube. [Link]

-

University of Cambridge. (n.d.). Introduction to Refinement. Retrieved from doitpoms.ac.uk. [Link]

-

Yetnet. (n.d.). X-Ray Crystallography - Refinement. Retrieved from yetnet.ch. [Link]

-

University of Glasgow. (n.d.). Validation of CIF's by PLATON. Retrieved from chem.gla.ac.uk. [Link]

-

Philp, D. J., et al. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(18), 4974-4977. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1599–1607. [Link]

-

Kim, J., et al. (2026). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Chemical Science, 17(1), 1-7. [Link]

-

Clegg, W., & Teat, S. J. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography (pp. 214-235). Royal Society of Chemistry. [Link]

-

Ashenhurst, J. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Master Organic Chemistry. [Link]

-

Jones, W., & Motherwell, S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1850. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from en.wikipedia.org. [Link]

-

International Union of Crystallography. (n.d.). checkCIF FAQ. Retrieved from journals.iucr.org. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from york.ac.uk. [Link]

-

American Elements. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from americanelements.com. [Link]

-

University of Colorado Boulder. (n.d.). Crystallization. Retrieved from orgchemboulder.com. [Link]

-

University of Washington. (2006). Crystallisation Techniques. Retrieved from depts.washington.edu. [Link]

-

International Union of Crystallography. (n.d.). IUCr checkCIF procedure - THETM01. Retrieved from journals.iucr.org. [Link]

-

International Union of Crystallography. (n.d.). Details of checkCIF/PLATON tests. Retrieved from journals.iucr.org. [Link]

-

International Union of Crystallography. (n.d.). IUCr checkCIF procedure - FORMU01. Retrieved from journals.iucr.org. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from serc.carleton.edu. [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved from bruker.com. [Link]

-

Metadata Standards Catalog. (n.d.). IUCr checkCIF. Retrieved from rd-alliance.github.io. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Cas 369-32-4,4-FLUORO-3-METHYLACETOPHENONE | lookchem [lookchem.com]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 10. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 11. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chembk.com [chembk.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. depts.washington.edu [depts.washington.edu]

- 19. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 20. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 21. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 22. journals.iucr.org [journals.iucr.org]

- 23. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]

- 24. books.rsc.org [books.rsc.org]

- 25. platonsoft.nl [platonsoft.nl]

- 26. researchgate.net [researchgate.net]

- 27. jetir.org [jetir.org]

- 28. journals.iucr.org [journals.iucr.org]

- 29. journals.iucr.org [journals.iucr.org]

- 30. IUCr checkCIF – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 31. journals.iucr.org [journals.iucr.org]

- 32. journals.iucr.org [journals.iucr.org]

A Comprehensive Technical Guide to the Purity Specifications of 1-(4-Fluoro-3-methylphenyl)ethanone

Introduction: The Role and Criticality of 1-(4-Fluoro-3-methylphenyl)ethanone in Pharmaceutical Development

This compound, a substituted acetophenone, is a vital building block in modern synthetic organic chemistry. Its structural motifs are frequently incorporated into pharmacologically active molecules, making it a key intermediate in the development of novel therapeutics. The purity of this starting material is not merely a matter of quality control; it is a foundational pillar upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) depend.

Impurities introduced at this early stage can propagate through multi-step syntheses, leading to final products that are difficult to purify, potentially toxic, or possess altered pharmacological profiles. This guide provides an in-depth examination of the essential purity specifications for this compound, detailing the scientific rationale behind each test and providing robust, field-proven analytical methodologies for their assessment.